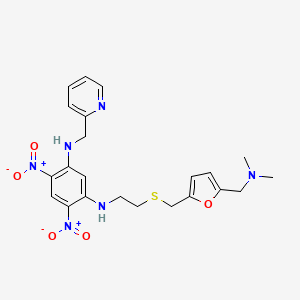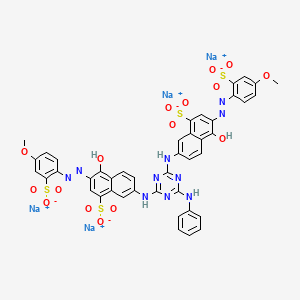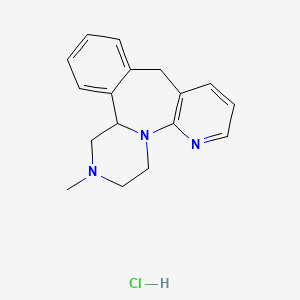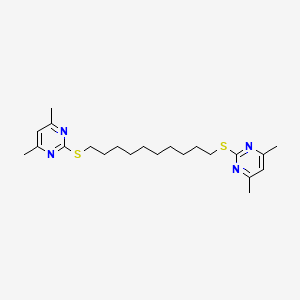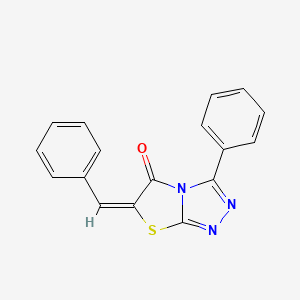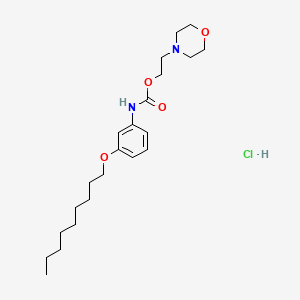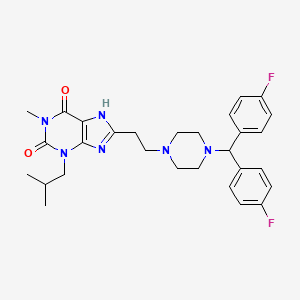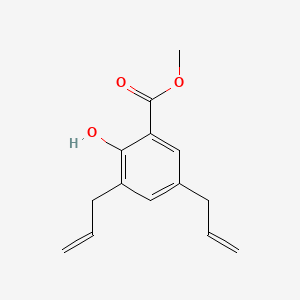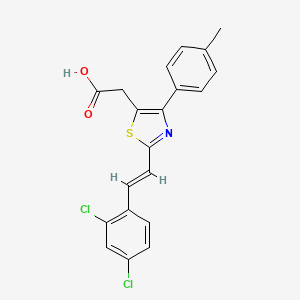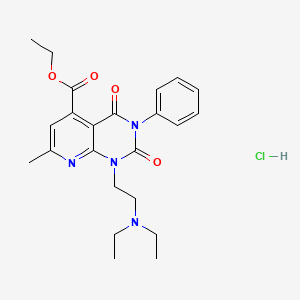
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives typically involves multi-step processes. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives undergo various reactions, such as carbonylation, to form the desired pyrido[2,3-d]pyrimidine-5-carboxylic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of palladium-catalyzed carbonylation reactions. For instance, Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) or nitriles (RCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives include:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Pyrimidine-4-carboxylic acids: Used as intermediates in various synthetic processes.
Uniqueness
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives are unique due to their specific structural features and diverse biological activities. Their ability to undergo various chemical reactions and their potential therapeutic applications make them valuable compounds in scientific research and industry.
Eigenschaften
CAS-Nummer |
131448-15-2 |
|---|---|
Molekularformel |
C23H29ClN4O4 |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
ethyl 1-[2-(diethylamino)ethyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-5-25(6-2)13-14-26-20-19(18(15-16(4)24-20)22(29)31-7-3)21(28)27(23(26)30)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChI-Schlüssel |
PAPOZAVFGOCOFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=NC(=CC(=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)OCC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


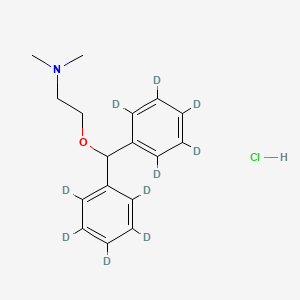
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
